Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate
Overview
Description
Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate is a chemical compound characterized by its molecular formula C₁₂H₁₀Br₂F₂O₂. This compound is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the 4-position and two fluorine atoms at the 2-position, and the carboxylic acid group is esterified with ethanol.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-bromophenylacetic acid or its derivatives.
Reaction Steps: The carboxylic acid group is first converted to an acid chloride using reagents like thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with difluoromethane (CH₂F₂) in the presence of a suitable catalyst to introduce the difluoro group. Finally, the acid chloride is esterified with ethanol to yield the final product.
Industrial Production Methods: On an industrial scale, the process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or their derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation
Substitution: Nucleophiles such as amines, alcohols, or halides; strong bases or acids
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed:
Oxidation: 4-bromophenylacetic acid, difluoromethyl 4-bromophenylacetate
Reduction: 4-bromophenylethanol, 4-bromophenylamine
Substitution: 4-alkoxyphenyl derivatives, 4-aminophenyl derivatives
Hydrolysis: 4-bromophenylacetic acid, ethanol
Scientific Research Applications
Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate has various applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand the role of brominated compounds in biological systems.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoro group can enhance the compound's binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Ethyl 2-(4-bromophenyl)acetate: This compound lacks the difluoro group and has different reactivity and biological activity.
Ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
Ethyl 2-(4-iodophenyl)-2,2-difluoroacetate:
Uniqueness: Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate is unique due to the presence of both bromine and difluoro groups, which confer specific chemical and biological properties that are not found in other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
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Properties
IUPAC Name |
ethyl 2-(4-bromophenyl)-2,2-difluoroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2O2/c1-2-15-9(14)10(12,13)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGCVZGUQPOVQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)Br)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673117 | |
Record name | Ethyl (4-bromophenyl)(difluoro)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1004305-97-8 | |
Record name | Ethyl (4-bromophenyl)(difluoro)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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